Imidazo[1,2-a]pyridin-6-ol
Overview
Description
Imidazo[1,2-a]pyridin-6-ol is a heterocyclic aromatic organic compound belonging to the imidazo[1,2-a]pyridine family. This compound features a fused bicyclic structure, combining an imidazole ring and a pyridine ring, which makes it a valuable scaffold in medicinal chemistry and organic synthesis.
Synthetic Routes and Reaction Conditions:
Condensation Reactions: One common synthetic route involves the condensation of 2-aminopyridine with glyoxal and ammonia under acidic conditions.
Multicomponent Reactions: These reactions often involve the use of aldehydes, amines, and ketones to form the imidazo[1,2-a]pyridine core[_{{{CITATION{{{_2{Synthetic approaches and functionalizations of imidazo1,2-a ....
Oxidative Coupling: This method involves the oxidative coupling of pyridine derivatives with suitable oxidizing agents.
Industrial Production Methods: Industrial production typically employs scalable synthetic routes, such as continuous flow chemistry, to ensure high yield and purity. The choice of method depends on the desired scale and application of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized derivatives[_{{{CITATION{{{_2{Synthetic approaches and functionalizations of imidazo1,2-a ....
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Typical reagents include halogens for electrophilic substitution and organometallic compounds for nucleophilic substitution.
Major Products Formed:
Oxidation: Imidazo[1,2-a]pyridin-6-one, Imidazo[1,2-a]pyridin-6-carboxylic acid.
Reduction: Imidazo[1,2-a]pyridin-6-amine.
Substitution: Various halogenated or alkylated derivatives.
Scientific Research Applications
Imidazo[1,2-a]pyridin-6-ol has found applications in various fields:
Medicinal Chemistry: It serves as a core structure for developing antituberculosis, anticancer, and antiviral agents.
Biology: The compound is used in the study of biological processes and as a tool in molecular biology research.
Industry: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Imidazo[1,2-a]pyridin-6-ol exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the biological context.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridin-6-ol is structurally similar to other imidazo[1,2-a]pyridines, but its unique hydroxyl group at the 6-position distinguishes it from its analogs. Other similar compounds include:
Imidazo[1,2-a]pyridin-6-amine
Imidazo[1,2-a]pyridin-6-carboxylic acid
Imidazo[1,2-a]pyrimidin-6-ol
These compounds share the fused bicyclic structure but differ in their functional groups, leading to different chemical properties and applications.
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-6-1-2-7-8-3-4-9(7)5-6/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEIQZOHERKVAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00616963 | |
Record name | Imidazo[1,2-a]pyridin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00616963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885275-62-7 | |
Record name | Imidazo[1,2-a]pyridin-6-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885275-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[1,2-a]pyridin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00616963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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